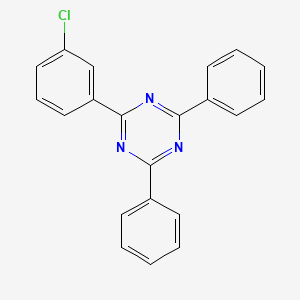

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNPUJOZNPAVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Copper(II) acetate-catalyzed cyclocondensation of 3-chlorobenzaldehyde with benzamidine hydrochloride in toluene produces the target compound via sequential aldol condensation, cyclization, and dehydrogenation. The reaction proceeds under mild conditions (30–110°C, 6–72 hours) with potassium carbonate as a base, achieving yields up to 80% (Table 1).

Table 1: Copper-catalyzed synthesis parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)₂ | Toluene | 80 | 24 | 80 |

The method’s scalability stems from low-cost catalysts and straightforward workup, though byproduct formation (e.g., trisubstituted triazines) necessitates silica gel chromatography for purification.

Nickel-Mediated Cross-Coupling

Suzuki-Miyaura Functionalization

Nickel-catalyzed cross-coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-chlorophenylboronic acid in tetrahydrofuran (THF) at 70°C for 12 hours achieves 94.1% yield. Bis(tricyclohexylphosphine)nickel(II) dichloride facilitates C–Cl bond activation, enabling selective mono-substitution at the triazine’s 2-position (Figure 1).

$$

\text{Ni(pcy}3\text{)}2\text{Cl}2 + \text{Ar-B(OH)}2 \rightarrow \text{Ar-Triazine} + \text{B(OH)}_3 + \text{HCl}

$$

Figure 1: Nickel-catalyzed coupling mechanism

This method’s regioselectivity outperforms palladium catalysts, minimizing di- and tri-substituted byproducts (<1%). Post-reaction aqueous workup and solvent recovery enhance industrial viability.

Platinum-Catalyzed Dehydrogenative Synthesis

One-Pot Methodology

Pt/Al₂O₃-catalyzed dehydrogenation of 3-chlorobenzyl alcohol and benzamidine in a one-pot system eliminates stoichiometric oxidants, achieving 85% yield. The reaction cascade involves alcohol oxidation to aldehyde, condensation with amidine, and cyclodehydration (Table 2).

Table 2: Platinum-catalyzed reaction metrics

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 3-Chlorobenzyl alcohol | Pt/Al₂O₃ | Toluene | 85 |

This approach boasts high atom economy (87%) and catalyst reusability (>5 cycles), aligning with green chemistry principles.

Solvent-Mediated Aerobic Synthesis

PEG-600 as a Green Medium

Reaction of benzylamine with 3-chlorophenylamidine hydrochloride in PEG-600 under aerobic conditions at 130°C for 3 hours furnishes the triazine derivative in 89% yield. Cesium carbonate deprotonates intermediates, while PEG-600’s high boiling point and low toxicity circumvent volatile organic solvents (Table 3).

Table 3: Aerobic synthesis optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | PEG-600 | 130 | 3 | 89 |

Post-reaction extraction with ethyl acetate and silica gel chromatography yield >98% purity, validated via ¹H NMR (δ 8.74–7.44 ppm).

Comparative Analysis of Methods

Efficiency and Sustainability

Copper catalysis offers cost-effectiveness but requires chromatographic purification. Nickel cross-coupling achieves high selectivity but demands air-sensitive catalysts. Platinum dehydrogenation excels in atom economy but incurs higher catalyst costs. Aerobic PEG-600 synthesis minimizes waste, though reaction times are prolonged.

Table 4: Method comparison

| Method | Yield (%) | Catalyst Cost | Green Metrics | Scalability |

|---|---|---|---|---|

| Copper catalysis | 80 | Low | Moderate | High |

| Nickel cross-coupling | 94.1 | Moderate | Low | Moderate |

| Platinum dehydrogenation | 85 | High | High | Low |

| Aerobic synthesis | 89 | Low | High | High |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

Oxidation Products: Oxidized derivatives, such as triazine oxides.

Reduction Products: Reduced derivatives, such as triazine amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine:

Synthesis and Reactions

- 2-Chloro-4,6-diphenyl-1,3,5-triazine is used in the synthesis of aromatic dendrimers .

- 2-Chloro-4,6-diphenyltriazine reacts with compound 17-2 in N,N-dimethyl-formamide in the presence of sodium hydride to produce compound 95 with a yield of 42.96% .

Related Triazine Compounds and their Applications

It is important to note that while the search results do not provide specific applications for 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, they do highlight various applications of related triazine compounds, which may provide insights into potential uses:

- Antimicrobial Agents: Several triazine derivatives exhibit antibacterial and antifungal activities . For example, some clinafloxacin-triazole hybrids show good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Certain compounds with chlorophenyl groups on the triazole ring display excellent inhibition against S. aureus .

- Anticancer Properties: Some 1,3,5-triazine derivatives are of interest due to their anticancer properties .

- GPR84 Receptor Research: 1,2,4-triazines are investigated in relation to G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory and fibrotic diseases .

- Other Bioactive Properties: Triazole derivatives have a wide range of medicinal attributes . For instance, some triazole derivatives show more potent antibacterial activity against B. proteus than standard drugs .

Table of Triazine Derivatives and their Antimicrobial Activity

Case Studies

Because the search results do not contain specific case studies for 2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, information on related compounds is given.

- Antimicrobial Activity: Compound 28g with a 2,4-difluoro at phenyl ring exhibited potent antimicrobial efficacy (MIC: 0.25–1 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA) .

- Isopropanol-bridged carbazole triazoles: Compound 55a exhibited the highest potency against E. faecalis (MIC: 2 μg/mL) .

- α-triazolyl chalcones: Compound 56a exhibited excellent activity (MIC: 4 μg/mL) against MRSA and M. luteus .

- Thiazole derivatives: Compounds 12c and 12d with 3-chlorophenyl and 3,5-dichloro phenyl groups on the triazole ring showed excellent inhibition (MIC 25 μg/mL) against S. aureus .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents at position 2 of the triazine ring and their electronic impacts:

Key Observations :

- Fluorine substituents (e.g., 4-Fluorophenyl) exhibit stronger electron-withdrawing effects than chlorine or bromine, enhancing charge transfer in OLEDs .

- Bulky substituents like phenoxaseleninyl in PXSeDRZ improve triplet harvesting, achieving a record 19.5% external quantum efficiency (EQE) in OLEDs .

- Brominated analogs (e.g., 4-Bromophenyl) are preferred as synthetic intermediates due to their reactivity in cross-coupling reactions .

Physical and Chemical Properties

Key Observations :

- Chlorinated derivatives (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) exhibit higher melting points compared to brominated analogs, likely due to stronger intermolecular interactions .

- Solubility in toluene is critical for solution-processed OLEDs, making 2-Chloro-4,6-diphenyl-1,3,5-triazine a practical choice .

OLED Performance

Biological Activity

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including potential therapeutic applications and mechanisms of action.

- Molecular Formula : C21H14ClN3

- Molecular Weight : 343.81 g/mol

- CAS Number : 307929-32-4

- Structure : The compound features a triazine ring substituted with phenyl and chlorophenyl groups, which contribute to its biological activity.

Biological Activity Overview

The biological activities of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine have been explored in various studies, demonstrating its potential as an anticancer agent and an inhibitor of certain enzymes.

Anticancer Activity

Recent research has highlighted the anticancer properties of triazine derivatives. For instance, studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study on related triazine compounds showed that they induced apoptosis in esophageal squamous cell carcinoma cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine has also been evaluated for its ability to inhibit dipeptidyl peptidase (DPP) enzymes.

Research Findings : In vitro assays revealed that the compound effectively inhibited DPP-4, a target for antidiabetic drugs. The inhibition was comparable to established DPP-4 inhibitors like alogliptin .

The mechanisms underlying the biological activities of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine are multifaceted:

- Apoptosis Induction : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Interaction : It interacts with active sites of DPP enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition.

Data Summary

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine?

The compound is synthesized via:

- Cu(OAc)₂-catalyzed oxidative coupling : Reacting amidine hydrochlorides with alcohols under aerobic conditions yields 55% product, confirmed by ¹H NMR (δ 8.79–7.49 ppm) and ¹³C NMR (δ 172.2–127.4 ppm) .

- Nanocomposite-catalyzed methods : Using MNP-[Dop-OH]-CuBr₂ catalysts improves reaction efficiency, with yields dependent on solvent polarity and reaction time .

Q. What spectroscopic techniques are used for characterization?

Q. What are its primary research applications?

- OLED Materials : Triazine derivatives are used as electron-transport layers due to their electron-deficient nature .

- UV Stabilizers : Derivatives like 2-(4-hexyloxyphenyl)-4,6-diphenyltriazine act as light stabilizers in polymers .

Advanced Research Questions

Q. How can low yields in Cu(OAc)₂-catalyzed synthesis be optimized?

- Catalyst Modification : Replacing Cu(OAc)₂ with MNP-supported CuBr₂ nanocomposites improves yield by enhancing catalyst stability and recyclability .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction efficiency compared to non-polar solvents .

- Reaction Monitoring : TLC or in situ NMR tracks intermediate formation to optimize reaction time .

Q. How to address discrepancies in reported melting points or spectroscopic data?

- Purification Methods : Recrystallization (hexane/ethyl acetate) vs. column chromatography may affect purity and melting point ranges .

- Instrument Calibration : Cross-validate NMR and HRMS data with internal standards (e.g., TMS for NMR) .

- Thermal Analysis : Differential scanning calorimetry (DSC) provides precise melting behavior analysis .

Q. What computational approaches predict its reactivity in cross-coupling reactions?

Q. What novel applications are emerging in materials science?

- Thermally Activated Delayed Fluorescence (TADF) : Derivatives with spirobi[fluorenyl] groups enable deep-blue emission in OLEDs .

- Supramolecular Chemistry : π-Stacking interactions with fullerenes enhance charge transport in organic photovoltaics .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.